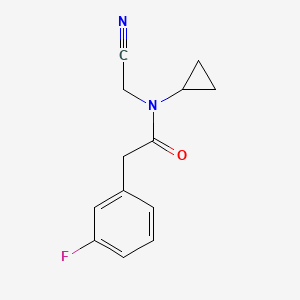

![molecular formula C11H12N2O2 B2525374 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-33-1](/img/structure/B2525374.png)

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

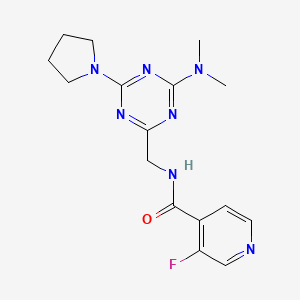

“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” is an organic compound that belongs to a family of heterocyclic organic compounds. It has a molecular weight of 204.23 .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The synthesis involves a sequential opening/closing cascade reaction . The method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular formula of “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” is C11H12N2O2.Chemical Reactions Analysis

The synthesis of “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” is a powder at room temperature . It has a melting point of 47-48°C .Scientific Research Applications

Anticancer Activity

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde: has been investigated for its potential as an anticancer agent. Researchers have designed, synthesized, and evaluated derivatives of this compound in vitro against several human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) . These derivatives exhibit cytotoxic activity and pro-apoptotic effects. Additionally, they inhibit P-glycoprotein, which is associated with drug resistance in cancer cells.

VEGFR-2 Inhibition

In silico analysis revealed that these oxazolo derivatives possess potent inhibitory activity toward human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in tumor angiogenesis, affecting vascular permeability, endothelial cell migration, and survival. By targeting VEGFR-2, these compounds may interfere with tumor growth and metastasis.

Druglikeness and Pharmacokinetics

Predictive modeling assessed the physicochemical, pharmacokinetic, and pharmacological properties of these derivatives . Understanding their ADME (administration, distribution, metabolism, and excretion) profiles is essential for drug development. Researchers aim to optimize druglikeness while maintaining efficacy.

Imidazo[1,2-a]pyridine Analogs

The compound’s structure resembles imidazo[1,2-a]pyridine, a scaffold with analgesic, antipyretic, and anti-inflammatory properties . Investigating the similarities and differences between these two classes of compounds could reveal novel therapeutic applications.

Triazolopyridine Isosteres

The triazolopyridine scaffold shares similarities with purine rings . Previous studies have reported bioactivity in compounds containing the triazolopyridine ring. Exploring this isostere further may uncover additional biological effects.

Synthetic Methodology

Understanding the synthesis and characterization of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is crucial. Improved methods for its preparation, purification, and yield contribute to its practical application .

Safety and Hazards

The safety information for “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(2,3)9-8-4-7(6-14)5-12-10(8)15-13-9/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIFBXPEKCHPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC2=C1C=C(C=N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)

![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)

![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)